Product packaging for Oxane-2-carboxamide(Cat. No.:CAS No. 89531-39-5)

Oxane-2-carboxamide

Cat. No.: B7865934
CAS No.: 89531-39-5
M. Wt: 129.16 g/mol
InChI Key: MVZDZQRFEUOLOA-UHFFFAOYSA-N
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Description

Oxane-2-carboxamide, also known by its common name Oxanamide, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21000 g/mol . This compound is characterized by an oxane (tetrahydropyran) ring substituted with a carboxamide functional group. Its physical properties include a density of approximately 1.028 g/cm³ and a boiling point of 292.2°C at 760 mmHg . The compound is intended for industrial and scientific research applications . Compounds based on the this compound structure serve as key intermediates and building blocks in organic and peptide synthesis . For researchers, this compound is valuable for exploring new synthetic pathways, particularly in the development of molecules with potential pharmacological interest. The carboxamide group is a crucial feature in peptide bond formation, and innovations in peptide synthesis, such as N- to C-directional synthesis, aim to improve atom economy and reduce environmental impact . As such, this compound provides a versatile scaffold for chemical diversification in medicinal chemistry and drug discovery programs. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling. Safe handling includes using personal protective equipment, working in a well-ventilated area, and avoiding dust formation . For disposal, the material should be removed to a licensed chemical destruction plant or by controlled incineration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B7865934 Oxane-2-carboxamide CAS No. 89531-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZDZQRFEUOLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861775
Record name Oxane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89531-39-5
Record name Tetrahydro-2H-pyran-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89531-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Strategic Synthesis Methodologies for Oxane 2 Carboxamide and Its Advanced Derivatives

Direct Amidation Approaches to Oxane-2-carboxamide Synthesis

Direct amidation typically involves the formation of an amide bond by reacting a carboxylic acid with an amine. For this compound, this often centers on the reaction of oxane-2-carboxylic acid (tetrahydropyran-2-carboxylic acid) with an appropriate amine.

Amidation of Oxane-2-carboxylic Acid with Amines

The fundamental reaction for the direct synthesis of this compound involves the coupling of oxane-2-carboxylic acid with ammonia (B1221849) or a primary or secondary amine. While conceptually straightforward, the direct reaction between a carboxylic acid and an amine to form an amide can be challenging. Amines are basic and tend to deprotonate the carboxylic acid, forming a carboxylate salt which is less reactive towards nucleophilic acyl substitution libretexts.orgchemistrysteps.comlibretexts.org. Heating the ammonium (B1175870) carboxylate salt above 100 °C can drive off water and form the amide, but these conditions are often too harsh for many functionalized molecules chemistrysteps.comlibretexts.orglibretexts.org. Therefore, strategies involving activation of the carboxylic acid are commonly employed to facilitate amide bond formation under milder conditions.

Catalyzed and Non-Catalyzed Reaction Systems

Amide bond formation can occur under both catalyzed and non-catalyzed conditions, though catalyzed methods are generally preferred for efficiency and milder reaction profiles. Non-catalyzed thermal dehydration of the ammonium salt of a carboxylic acid and an amine can yield the amide, but this requires high temperatures. libretexts.org. Catalyzed systems typically involve reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Various catalysts and reagents have been developed to promote amide coupling, including those that facilitate the formation of activated intermediates or act as acyl transfer agents. growingscience.comresearchgate.netrsc.orgorganic-chemistry.org.

Application of Coupling Reagents (e.g., Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine (B28879), Pyridylbenzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium Hexafluorophosphate)

Coupling reagents play a crucial role in facilitating the formation of amide bonds from carboxylic acids and amines by activating the carboxylic acid component. chemistrysteps.comgrowingscience.comresearchgate.net. Several coupling reagents are widely used in organic synthesis, including Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), and Pyridylbenzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium Hexafluorophosphate (PyBOP).

DCC is a common coupling agent that facilitates amide formation by converting the carboxylic acid into a reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.orgchemistrysteps.comlibretexts.orgorgoreview.comyoutube.comlibretexts.orgorganic-chemistry.org. The reaction with DCC and amines generally proceeds without significant issues organic-chemistry.org. The mechanism involves the deprotonation of the carboxylic acid by DCC, followed by nucleophilic attack of the carboxylate on the activated carbodiimide, forming a good leaving group that is subsequently displaced by the amine. libretexts.orgchemistrysteps.comorgoreview.comyoutube.comlibretexts.org.

DMAP is often used as a catalyst or additive in coupling reactions, particularly in Steglich esterification, where it enhances the reaction rate by acting as an acyl transfer agent. rsc.orgorganic-chemistry.orgnih.gov. While primarily known for its role in esterification, DMAP can also be involved in amidation reactions, sometimes in conjunction with other coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) growingscience.comnih.gov. DMAP can react with activated carboxylic acids to form a reactive amide intermediate that is highly susceptible to attack by amines. organic-chemistry.org.

PyBOP is a phosphonium-based coupling reagent commonly used in peptide synthesis and other amidation reactions. researchgate.netbachem.comsigmaaldrich.compeptide.comiris-biotech.de. It is known to provide excellent coupling behavior and is effective in forming amide bonds, often generating activated species like OBt esters. bachem.comsigmaaldrich.compeptide.com. PyBOP can be used in solution phase synthesis and is effective for amidation of α-amino acids bachem.com.

These coupling reagents enable the formation of amide bonds under relatively mild conditions, making them suitable for synthesizing complex molecules like this compound and its derivatives that may contain sensitive functional groups.

Multi-Step Synthetic Sequences for Substituted Oxane-2-carboxamides

The synthesis of substituted oxane-2-carboxamides, especially those with complex structural features, often requires multi-step synthetic sequences. These sequences may involve the construction or modification of the oxane ring, the introduction of the carboxamide group at a specific position, and the incorporation of various substituents.

Synthesis of N-(2,2,2-Trifluoroethyl)this compound

The synthesis of N-(2,2,2-Trifluoroethyl)this compound involves the formation of an amide bond between oxane-2-carboxylic acid (or a reactive derivative thereof) and 2,2,2-trifluoroethylamine. While a direct amidation approach using coupling reagents is plausible, specific multi-step routes might be employed depending on the availability of starting materials and the desired stereochemistry. The 2,2,2-trifluoroethyl group is a common moiety in medicinal chemistry and agrochemistry, and its introduction often requires specific reaction conditions or reagents. scholaris.cachemicalbook.inenamine.netrsc.org. For instance, 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) is a known trifluoroethylating agent chemicalbook.in. The synthesis of amides involving trifluoroethyl amines or carboxylic acids can sometimes be achieved through catalytic approaches or using specific reagents designed for such couplings. researchgate.netscholaris.carsc.org. Patent literature mentions the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which involves the reaction of a protected amino acid derivative with 2,2,2-trifluoroethylamine, highlighting the use of amines and coupling agents in water-immiscible solvents for such transformations. google.comgoogle.com.

Derivatization Strategies for Steroid-Oxirane-Carboxamide Analogs

The synthesis of steroid-oxirane-carboxamide analogs involves the chemical modification of steroid structures to incorporate both oxirane (epoxide) and carboxamide functionalities. This typically requires multi-step synthetic sequences due to the complexity of the steroid scaffold and the need for precise functional group transformations and introductions. Research in this area has focused on designing and synthesizing novel steroid derivatives with potential biological activities. researchgate.netujed.mxresearchgate.net.

Synthetic strategies for steroid-oxirane-carboxamide analogs can involve several key steps:

Modification of the steroid core: Introducing functional groups or modifying existing ones on the steroid skeleton to serve as attachment points for the oxirane and carboxamide moieties. This might involve reactions such as oxidation, reduction, halogenation, or the introduction of alkyne or alkene functionalities. researchgate.netujed.mxbeilstein-journals.org.

Formation of the oxirane ring: Epoxidation reactions are commonly used to create the oxirane ring. Various reagents and conditions can be employed for this transformation, depending on the nature of the alkene precursor on the steroid scaffold. researchgate.net.

Introduction of the carboxamide group: The carboxamide group can be introduced through amidation reactions, similar to the direct amidation approaches discussed earlier, but applied to a steroid-containing carboxylic acid or acyl derivative. This might involve coupling a steroid-carboxylic acid with an amine or reacting a steroid-acyl halide or ester with an amine. researchgate.netujed.mx. Coupling reagents like those mentioned in Section 2.1.3 can be utilized for these amidation steps on the steroid scaffold. ujed.mx.

Sequential reactions: The synthesis often involves a sequence of reactions where the oxirane and carboxamide functionalities are introduced at different stages. For example, a study described the synthesis of steroid-oxirane-carboxamide derivatives through a sequence involving the preparation of steroid-propargylic-ethers, followed by intramolecular addition, reaction with ethylenediamine, formation of chloroamide derivatives, and finally reaction to synthesize the oxirane-steroid derivatives. researchgate.net.

Detailed research findings in this area often involve the characterization of synthesized intermediates and final products using spectroscopic and spectrometric methods to confirm their structures. researchgate.netujed.mxresearchgate.net. The design and synthesis of these analogs highlight the application of various organic reactions and strategies to create complex molecules with specific structural features. researchgate.netujed.mxresearchgate.netbeilstein-journals.org.

Construction of N-[[3-Fluoro-4-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamidenih.gov

Information specifically detailing the synthesis of N-[[3-Fluoro-4-(hydroxymethyl)phenyl]methyl]this compound based on the provided citation nih.gov was not found in the surveyed literature. The referenced source primarily discusses synthetic strategies for indole (B1671886) 2 and 3-carboxamides, focusing on methods for converting carboxylic acids to amide derivatives using various coupling reagents. nih.gov While these methods for amide bond formation are generally applicable in organic synthesis, the specific route for constructing the oxane ring and attaching the [[3-fluoro-4-(hydroxymethyl)phenyl]methyl]amine moiety to form this particular this compound derivative was not described.

Preparation of 3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide Derivativesnih.gov

A specific synthetic route for the preparation of 3-hydroxy-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-ylpyridine-2-carboxamide derivatives, as indicated by citation nih.gov, was not identified in the surveyed literature. The provided citation nih.gov discusses the synthesis of piperazine-2-carboxamide (B1304950) derivatives through solid-phase synthetic routes and combinatorial chemistry techniques. While spiro compounds and pyridine-2-carboxamide moieties were mentioned in other contexts nih.govrsc.orggoogle.comresearchgate.net, a method specifically linking these structural features within the requested spiro[1,3-dihydroindene-2,4'-oxane]pyridine-2-carboxamide framework was not found.

Synthesis of (2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic Acidbenchchem.com

(2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic Acid is a complex oxane-2-carboxylic acid derivative classified as a pyranoid amino acid derivative. drugbank.comdrugbank.com While its existence and classification are noted, detailed synthetic procedures specifically for this compound were not found in the surveyed literature based on the provided citation . The citation discusses the synthesis of O-acylhydroxamate derivatives, which is a different class of compounds. The synthesis of highly functionalized oxane-2-carboxylic acid derivatives with specific stereochemistry, such as those found in complex molecules like Pegfilgrastim which contains an oxane-2-carboxylic acid core, typically involves multi-step organic synthesis starting with the construction of the oxane ring. cancerquest.org However, the precise steps for the synthesis of (2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic Acid were not available in the search results.

Synthetic Routes to 2-(2-Hydroxyethyl)oxolane-2-carboxamide and 2-(4-Hydroxybutyl)oxane-2-carboxamideaablocks.comrsc.org

Specific synthetic routes for 2-(2-Hydroxyethyl)oxolane-2-carboxamide aablocks.com and 2-(4-Hydroxybutyl)this compound rsc.org were not explicitly detailed in the surveyed literature based on the provided citations. Citation aablocks.com discusses the synthesis of piperidine-2-carboxamide (B12353) derivatives, while citation rsc.org focuses on oxetanes (four-membered rings). Although related structures like N-(2-ethyl-4-hydroxybutyl)oxolane-2-carboxamide nih.gov and 4-(2-Hydroxyethyl)this compound nih.gov were identified, the specific synthetic pathways to the requested compounds were not found. The synthesis of such hydroxyalkyl-substituted cyclic carboxamides would likely involve strategies for forming the cyclic ether ring (oxolane or oxane) and introducing both the carboxamide and the hydroxyalkyl chain with controlled regiochemistry.

Preparation of N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamidegoogle.com

Details regarding the synthesis of N-[4-(dimethylamino)phenyl]-4-(thiophen-2-yl)oxane-4-carboxamide, referenced by citation google.com, were not found in the surveyed literature. Citation google.com introduces a complex oxane-2-carboxylic acid derivative but does not provide synthetic details for the requested oxane-4-carboxamide derivative. While methods for synthesizing carboxamides and incorporating thiophene (B33073) moieties into organic molecules are known researchgate.netaablocks.com, a specific route for the preparation of this particular oxane-4-carboxamide derivative was not described in the search results.

Synthesis of O-acylhydroxamate Derivatives from Oxime Chlorides and Carboxylic Acidsdss.go.th

A simple and efficient method has been developed for the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids. cancerquest.org5z.comgoogle.com This reaction provides access to diverse O-acylhydroxamates in high yields, up to 85%. cancerquest.org The synthesis is typically carried out under mild reaction conditions. cancerquest.org

The proposed mechanism for this transformation involves the in situ generation of a highly active nitrile oxide intermediate from the oxime halide in the presence of a base. cancerquest.org This nitrile oxide intermediate then reacts with the carboxylic acid to form an intermediate, which subsequently transforms into the desired O-acylhydroxamate product through keto-enol tautomerization. cancerquest.org This methodology allows for the synthesis of O-acylhydroxamates on a gram scale. cancerquest.org

Advanced Synthetic Techniques and Scaffolding Approaches

Advanced synthetic techniques and scaffolding approaches play a crucial role in the efficient construction of complex molecules, including this compound derivatives. While the surveyed literature did not provide specific detailed applications of all advanced techniques for the synthesis of the specific this compound derivatives listed in the outline, general advanced methodologies relevant to heterocyclic synthesis and amide formation are widely employed.

Techniques such as asymmetric synthesis, including chiral catalysis, chiral auxiliaries, chiral pool synthesis, and enzymatic resolution, are vital for controlling the stereochemistry of chiral centers within oxane rings and on attached substituents. numberanalytics.com Organocatalysis is another powerful tool that has been successfully applied to the synthesis of complex molecules. numberanalytics.com

Solid-phase synthesis and combinatorial chemistry approaches can be utilized for the parallel synthesis of libraries of this compound derivatives, enabling rapid exploration of chemical space. 5z.com The oxa-Pictet-Spengler reaction is a known method for the synthesis of oxacycles, particularly fused systems like isochromans, and variations of this reaction could potentially be applied to construct substituted oxane rings. nih.gov

Furthermore, the oxane-2-carboxylic acid core itself can serve as a versatile scaffold for the introduction of various substituents through functional group transformations, such as amide coupling reactions with diverse amines, as indicated by the general approach to oxane-2-carboxamides. Protecting group strategies, such as the use of tetrahydropyranyl ethers to protect alcohols, are also fundamental in the synthesis of complex molecules containing the oxane ring. wikipedia.org

While the specific application of these advanced techniques to the precise synthesis of each derivative listed in sections 2.2.3-2.2.7 was not explicitly detailed in the search results, these methodologies represent the state-of-the-art approaches that would likely be employed in the strategic synthesis of such complex this compound derivatives.

Solid-Phase Synthesis of Carboxamide Libraries

Solid-phase organic synthesis (SPOS) offers a powerful approach for the rapid and parallel generation of diverse compound libraries, including carboxamides. This methodology involves immobilizing a starting material on a solid support, allowing excess reagents and by-products to be easily removed by filtration, thus simplifying purification procedures. researchgate.netacs.org SPOS has been widely applied to the synthesis of various carboxamide libraries, demonstrating its versatility and efficiency in generating compounds with multiple points of diversity. acs.orgnih.govnih.gov

The general principle involves coupling a carboxylic acid or activated carboxylic acid derivative to an amine attached to a solid support, or vice versa, followed by cleavage from the resin. researchgate.netnih.gov While specific examples of solid-phase synthesis applied directly to this compound were not found in the search results, the established methods for solid-phase carboxamide synthesis are conceptually applicable. For instance, a tetrahydropyran-2-carboxylic acid could be coupled to a resin-bound amine, or a tetrahydropyran-2-carboxamide could be formed on-resin by coupling a resin-bound tetrahydropyran-2-carboxylic acid to an amine. The efficiency of SPOS lies in the ability to perform multiple reactions sequentially on the solid support, enabling the creation of libraries with variations in the amine component, the oxane ring substituents, or modifications to the carboxamide group itself. researchgate.netacs.orgnih.gov

Research has demonstrated the successful solid-phase synthesis of other heterocyclic carboxamide libraries, highlighting the potential for applying similar strategies to the oxane system. acs.orgnih.gov For example, solid-phase methods have been developed for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides and sulfonamide and carboxamide proline derivatives. acs.orgnih.gov These examples showcase the use of different linkers and reaction conditions compatible with solid-phase techniques for forming carboxamide bonds and introducing structural diversity. acs.orgnih.gov

Utilization of Oxane-2-carboxylic Acid as a Precursor in Chiral Synthesis

Oxane-2-carboxylic acid (tetrahydropyran-2-carboxylic acid) is a key intermediate in the synthesis of various organic molecules, particularly in the realm of chiral synthesis, due to the presence of a stereogenic center at the C-2 position of the oxane ring. tandfonline.comoup.com Both enantiomers, (2R)- and (2S)-oxane-2-carboxylic acid, are known and can be accessed through various synthetic routes or resolution techniques. tandfonline.comoup.comcenmed.comnih.gov

One notable application of oxane-2-carboxylic acid derivatives is in the synthesis of complex natural product-like structures and biologically active compounds. For instance, tetrahydropyran-2-carboxylic acid derivatives have been utilized in the synthesis of lipid A analogues, which have shown LPS-antagonistic activity. oup.comoup.com The synthesis involved coupling tetrahydropyran-2-carboxylic acid derivatives with lipid chains to construct pseudo-disaccharide structures. oup.comoup.com

Chiral oxane-2-carboxylic acids can be obtained through the resolution of the racemic mixture. Methods such as fractional crystallization of diastereomeric salts formed with chiral amines like quinine (B1679958) have been successfully employed to separate the enantiomers. tandfonline.comoup.com The resolved chiral acids then serve as valuable building blocks for the asymmetric synthesis of complex molecules, allowing for control over the stereochemistry of the final product. tandfonline.comoup.comnih.gov

Furthermore, oxane-2-carboxylic acid derivatives have been incorporated into the synthesis of potential therapeutic agents, such as NK1 receptor antagonists, where the tetrahydropyran (B127337) core with defined stereochemistry is crucial for activity. nih.gov Asymmetric synthetic routes involving key steps like asymmetric conjugate addition have been developed to establish the desired stereochemistry of the tetrahydropyran ring. nih.gov

Intramolecular Cyclization Reactions in Oxane-Carboxamide Formation

Intramolecular cyclization reactions play a significant role in the construction of cyclic systems, including heterocycles like the oxane ring found in this compound. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to the creation of a ring structure. mdpi.comresearchgate.net While direct examples of intramolecular cyclization specifically forming the this compound ring system were not prominently featured in the search results, the principles of intramolecular cyclization are highly relevant to the synthesis of the oxane core and the formation of the carboxamide linkage within a single molecular framework.

General intramolecular cyclization strategies can be employed to form the six-membered oxane ring. For instance, the intramolecular cyclization of appropriately substituted linear precursors containing a hydroxyl group and an electrophilic center can lead to the formation of cyclic ethers. researchgate.netacs.org Similarly, forming the carboxamide bond through intramolecular reaction, such as the cyclization of an activated carboxylic acid derivative onto an amine tethered within the same molecule, is a common synthetic strategy.

Research into intramolecular cyclizations has demonstrated their utility in forming various ring sizes and incorporating heteroatoms. mdpi.comresearchgate.netntu.edu.sg Studies have explored halogen-induced controllable cyclizations and catalytic enantioselective intramolecular oxa-Michael reactions for the formation of cyclic ethers. mdpi.comacs.org These methodologies, while not exclusively focused on this compound, illustrate the potential for designing specific linear precursors that can undergo intramolecular cyclization to yield the desired oxane ring with the carboxamide functionality in place or subsequently introduced. The regioselectivity and stereoselectivity of such cyclizations are critical considerations in designing efficient synthetic routes. mdpi.comacs.org

Incorporation of Cyclic Ether Moieties (e.g., Oxetanes) into Carboxamide Structures

The incorporation of cyclic ether moieties, such as oxetanes (four-membered rings containing one oxygen atom) or other cyclic ethers, into carboxamide structures represents a strategy for synthesizing advanced derivatives with modified physicochemical and biological properties. Oxetanes, in particular, have gained significant attention in medicinal chemistry as bioisosteres for other functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and conformational preferences. researchgate.netacs.orgresearchgate.netchemrxiv.org

The synthesis of carboxamides containing oxetane (B1205548) or other cyclic ether moieties can be achieved through various approaches. One method involves the synthesis of an oxetane-containing building block which is then coupled with an amine or carboxylic acid to form the carboxamide bond. chemrxiv.org Alternatively, the cyclic ether ring can be constructed onto a precursor that already contains the carboxamide functionality.

Research has demonstrated methods for synthesizing carboxamides that incorporate oxetane rings. For example, the reaction of carbamoylsilanes with oxetan-3-one has been reported as an efficient method for the synthesis of 3-hydroxyoxetane-3-carboxamides. researchgate.net This highlights a specific reaction pathway for directly incorporating an oxetane ring adjacent to a carboxamide group.

Mechanistic Investigations of Oxane 2 Carboxamide Transformations

Nucleophilic Acyl Substitution Mechanisms in Amide Formation

The formation of the carboxamide group in Oxane-2-carboxamide from its corresponding carboxylic acid is a classic example of nucleophilic acyl substitution. This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The general mechanism proceeds through a two-stage process: the addition of the nucleophile to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group and expel the leaving group. vanderbilt.eduuomustansiriyah.edu.iq

Amides are among the most stable carboxylic acid derivatives, which makes them relatively unreactive towards nucleophilic acyl substitution. libretexts.orglibretexts.org This stability is attributed to resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. vanderbilt.eduquora.com Consequently, the direct reaction of an amine with a carboxylic acid requires specific conditions or activation to proceed efficiently.

The direct condensation of a carboxylic acid (like oxane-2-carboxylic acid) and an amine is generally unfavorable under mild conditions. This is because amines are basic and carboxylic acids are acidic, leading to a rapid acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt. masterorganicchemistry.com To overcome this, several reaction pathways have been developed.

Thermal Dehydration: One of the earliest methods involves heating the carboxylate-ammonium salt to high temperatures (typically >100 °C) to drive off a molecule of water and form the amide bond. mdpi.com This method, however, lacks subtlety and the harsh conditions are unsuitable for sensitive or complex molecules. masterorganicchemistry.com

Conversion to Reactive Acyl Derivatives: A more common and milder approach is to convert the carboxylic acid into a more reactive acyl derivative. Treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it into a highly reactive acyl chloride. vanderbilt.edumasterorganicchemistry.com This acyl chloride then readily reacts with an amine, even at low temperatures, to produce the amide in high yield. Similarly, the carboxylic acid can be converted to an acid anhydride, which is also more reactive than the parent acid. masterorganicchemistry.com

Use of Coupling Reagents: In modern organic synthesis, particularly for complex molecules like peptides, coupling reagents are extensively used. These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) are widely employed. masterorganicchemistry.comnih.gov They react with the carboxylate to form a highly reactive "active ester" intermediate, which is then readily attacked by the amine nucleophile to form the amide bond under mild, often room-temperature, conditions. masterorganicchemistry.comorganic-chemistry.org

Table 1: Comparison of Common Amidation Pathways

PathwayActivating Agent/ConditionTypical ConditionsAdvantagesDisadvantages
Thermal DehydrationHeat>100°C, sealed tubeDirect, atom economicalHarsh conditions, low functional group tolerance
Acyl Chloride FormationSOCl₂, (COCl)₂Room temperature or gentle heatHigh reactivity, high yieldReagents are corrosive, produces HCl byproduct
Coupling ReagentsDCC, HBTU, EDCRoom temperature, neutral pHMild conditions, high functional group tolerance, high yieldsStoichiometric byproduct generation, cost of reagents
Catalytic AmidationBoric acid derivativesRoom temperatureMild conditions, catalyticSubstrate scope can be limited, requires removal of water

The success of a nucleophilic acyl substitution reaction is critically dependent on two factors: the electrophilicity of the carbonyl carbon and the ability of the substituent to act as a leaving group. uomustansiriyah.edu.iq The hydroxyl group (-OH) of a carboxylic acid is a notoriously poor leaving group because its conjugate acid, water (H₂O), has a relatively high pKa, making the hydroxide ion (HO⁻) a strong base. masterorganicchemistry.com

The fundamental strategy in carboxylic acid amidation is to convert the -OH group into a better leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com A good leaving group is the conjugate base of a strong acid. libretexts.orgquora.com For instance, when a carboxylic acid is converted to an acyl chloride, the chloride ion (Cl⁻) becomes the leaving group. As the conjugate base of the very strong acid HCl (pKa ≈ -5 to -7), chloride is an excellent leaving group. quora.com

Coupling agents, such as carbodiimides, function by activating the carboxyl group to form an O-acylisourea intermediate. This intermediate contains a much better leaving group (an N-acyl-N,N'-dicyclohexylurea) than the original hydroxyl group. masterorganicchemistry.com This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine nucleophile. libretexts.orglibretexts.org

Table 2: Effectiveness of Leaving Groups in Acyl Substitution

Leaving Group (Y⁻)Parent Acyl Derivative (R-CO-Y)Conjugate Acid (H-Y)Approximate pKa of H-YLeaving Group Ability
Cl⁻Acyl ChlorideHCl-7Excellent
RCOO⁻Acid AnhydrideRCOOH~5Good
RO⁻EsterROH~16Poor
NH₂⁻AmideNH₃~38Very Poor
HO⁻Carboxylic AcidH₂O15.7Very Poor

Reaction Mechanisms in Derivative Synthesis

Once the this compound scaffold is formed, further derivatization often involves reactions that modify or build upon the oxane ring itself. These transformations rely on mechanisms such as intramolecular additions and cycloadditions, where stereochemical control is often a paramount concern.

The synthesis of the oxane (tetrahydropyran) ring, a core component of this compound, frequently employs intramolecular cyclization reactions. These reactions are kinetically favored when they result in the formation of stable five- or six-membered rings. masterorganicchemistry.com

A key mechanistic pathway is the intramolecular oxa-Michael reaction . This reaction involves the conjugate addition of an internal alcohol nucleophile to an α,β-unsaturated ester or amide. acs.org The reaction proceeds via a 6-exo-tet cyclization, which is generally favored, to form the six-membered tetrahydropyran (B127337) ring. The stereochemical outcome of this reaction can often be controlled through the use of chiral catalysts. acs.org

Another fundamental mechanism for forming the oxane ring is an intramolecular Williamson ether synthesis . This Sₙ2 reaction involves the cyclization of a substrate containing both a hydroxyl group and a good leaving group, typically a halide or a sulfonate ester, in a 1,5-relationship. acs.org The alkoxide, formed by deprotonating the alcohol with a base, acts as a nucleophile, attacking the carbon bearing the leaving group and displacing it to close the ring. This process occurs with a complete inversion of stereochemistry at the carbon being attacked. acs.org

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the oxane ring, often in a highly stereocontrolled manner. libretexts.org The most relevant pathway for the synthesis of oxane and its precursors is the Hetero-Diels-Alder reaction . This is a [4π+2π] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom. libretexts.org

To form a dihydropyran ring (which can be readily reduced to an oxane ring), the reaction typically involves an electron-rich diene reacting with an aldehyde or ketone, which serves as the heterodienophile (the 2π component). The reaction proceeds through a concerted, pericyclic transition state, and its stereoselectivity is highly predictable based on the geometry of the reactants.

While less common for the direct synthesis of the parent oxane ring, [2+2] cycloaddition reactions are important for constructing more complex, fused-ring systems containing an oxane moiety. nih.gov Photochemical [2+2] cycloadditions, for example, can be used to form four-membered rings. libretexts.org An intramolecular [2+2] photocycloaddition between two alkene moieties within the same molecule can lead to the formation of intricate bicyclic structures. nih.govresearchgate.net

Controlling the three-dimensional arrangement of atoms is crucial in modern chemical synthesis. In the context of this compound transformations, achieving high levels of stereoselectivity and enantioselectivity is a key objective.

In intramolecular addition reactions , stereocontrol can be achieved by several means. Substrate-controlled reactions rely on existing stereocenters within the starting material to direct the formation of new stereocenters. Alternatively, catalyst-controlled reactions use chiral catalysts, such as bifunctional iminophosphoranes, to create a chiral environment that favors the formation of one enantiomer over the other in reactions like the oxa-Michael addition. acs.org

For cycloaddition reactions , stereocontrol is often inherent to the mechanism. The Diels-Alder reaction, for instance, is highly stereospecific. The stereochemistry of the dienophile and the diene is directly translated into the stereochemistry of the cyclic product. libretexts.org For example, a cis-dienophile will result in a cis relationship between substituents on the newly formed ring. Enantioselective versions of these reactions are well-established, typically employing chiral Lewis acid catalysts to coordinate to the dienophile, thereby shielding one face from attack by the diene and leading to the preferential formation of a single enantiomer.

Hydrolysis Mechanisms of Carboxamide Bonds

The hydrolysis of the carboxamide bond in this compound to its corresponding carboxylic acid, tetrahydropyran-2-carboxylic acid, can be achieved under either acidic or basic conditions. Both pathways involve the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide group, but the specific mechanisms and intermediates differ significantly.

Acid-Catalyzed Hydrolysis

The mechanism for acid-catalyzed hydrolysis proceeds through several key steps:

Protonation of the carbonyl oxygen: The amide's carbonyl oxygen is protonated by an acid (e.g., hydronium ion, H₃O⁺), which activates the carbonyl group. youtube.comlibretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amino group. This converts the amino group into a better leaving group (ammonia).

Elimination of ammonia (B1221849): The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to give the final carboxylic acid product and regenerate the acid catalyst. libretexts.org

StepDescriptionKey Intermediate
1Protonation of Carbonyl OxygenProtonated Amide
2Nucleophilic AttackTetrahedral Intermediate
3Proton TransferAmino-protonated Intermediate
4Elimination of Leaving GroupProtonated Carboxylic Acid
5DeprotonationCarboxylic Acid

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, the hydrolysis mechanism involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the carbonyl carbon. youtube.comkhanacademy.org This reaction is generally irreversible because the final step involves an acid-base reaction where the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, driving the reaction to completion. youtube.comucoz.com

The steps for base-catalyzed hydrolysis are as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the this compound. youtube.com This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the amide ion: The tetrahedral intermediate collapses, and the C-N bond is broken, expelling an amide ion (⁻NH₂) as the leaving group. The amide ion is a very strong base.

Proton transfer: The amide ion immediately deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. This step forms ammonia (NH₃) and a carboxylate anion.

Protonation (Workup): An acidic workup step is required at the end of the reaction to protonate the carboxylate anion and yield the final neutral carboxylic acid product. youtube.com

StepDescriptionKey Intermediate
1Nucleophilic AttackTetrahedral Intermediate (Alkoxide)
2Elimination of Amide IonCarboxylic Acid & Amide Ion
3DeprotonationCarboxylate Anion & Ammonia
4Acidic WorkupCarboxylic Acid

Research on the hydrolysis of related tetrahydropyran-2-yl alkanoates suggests that under acidic and neutral conditions, the mechanism can proceed via an AA1-1 pathway, involving the formation of a stable tetrahydropyran-2-yl carbocation as the rate-limiting step. rsc.org However, for carboxamides, the addition-elimination mechanisms described above are generally favored.

Radical Reaction Pathways in Oxane Chemistry

The oxane (tetrahydropyran) ring, while generally stable, can participate in radical reactions, typically involving the abstraction of a hydrogen atom to form a carbon-centered radical. These reactions are often initiated by heat or UV light in the presence of a radical initiator. wikipedia.org

Free-Radical Halogenation

A characteristic radical reaction for cyclic ethers like oxane is free-radical halogenation. wikipedia.org This process occurs via a radical chain mechanism consisting of three main stages: initiation, propagation, and termination. wikipedia.orgorganicchemistrytutor.com

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by heat or light, generating two halogen radicals. youtube.com

Propagation: A halogen radical abstracts a hydrogen atom from the oxane ring to form a hydrogen halide and an oxanyl radical. This carbon-centered radical then reacts with another halogen molecule to yield a halogenated oxane and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

The regioselectivity of hydrogen abstraction depends on the stability of the resulting radical. In the oxane ring, hydrogens at positions adjacent to the ether oxygen (C2 and C6) are particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. However, the stability order for alkyl radicals (tertiary > secondary > primary) also plays a crucial role. Bromination is generally more selective than chlorination for the most stable radical position.

StageProcessReactantsProducts
Initiation Homolytic CleavageX₂ (+ heat/light)2 X•
Propagation (Step 1) H-AbstractionOxane + X•Oxanyl radical + H-X
Propagation (Step 2) Halogen AbstractionOxanyl radical + X₂Halogenated Oxane + X•
Termination Radical CombinationX• + X• R• + X• R• + R•X₂ R-X R-R

Other radical pathways can be initiated through different means, such as the use of radical initiators like AIBN (azobisisobutyronitrile) with reagents like tributyltin hydride. libretexts.orguchicago.edu These methods can be used for various transformations, including dehalogenations and the formation of carbon-carbon bonds. libretexts.org The fundamental principle remains the generation of a carbon-centered radical on the oxane ring, which can then undergo further reactions. rsc.orgnih.gov

Fischer Esterification Mechanisms for Carboxylic Acid Derivatives

Following the hydrolysis of this compound to tetrahydropyran-2-carboxylic acid, this carboxylic acid derivative can be converted into an ester via Fischer esterification. nih.govgoogle.com This classic reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemistrysteps.comorganic-chemistry.org The equilibrium can be shifted toward the ester product by using a large excess of the alcohol or by removing water as it is formed. libretexts.orgchemistrysteps.comcerritos.edu

The detailed mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. youtube.commasterorganicchemistry.comchemguide.co.ukyoutube.com This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.comorganic-chemistry.orgcerritos.edu This step forms a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.comchemistrysteps.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com This converts one of the -OH groups into a good leaving group (-OH₂⁺). masterorganicchemistry.comcerritos.edu

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.ukyoutube.com

StepDescriptionReactantsProducts/Intermediates
1Carbonyl ProtonationCarboxylic Acid + H⁺Protonated Carboxylic Acid
2Nucleophilic AttackProtonated Carboxylic Acid + AlcoholTetrahedral Intermediate (Oxonium ion)
3Proton TransferTetrahedral IntermediateProtonated Tetrahedral Intermediate
4Water EliminationProtonated Tetrahedral IntermediateProtonated Ester + Water
5DeprotonationProtonated EsterEster + H⁺ (Catalyst Regenerated)

This mechanism is fundamental for converting the carboxylic acid derived from this compound into various ester derivatives, which are valuable intermediates in organic synthesis. google.comijprajournal.com

Advanced Structural and Conformational Analysis of Oxane 2 Carboxamide Systems

Conformational Preferences of the Oxane Ring System

The oxane ring serves as the structural foundation of oxane-2-carboxamide. Its conformational landscape is primarily dominated by low-energy chair forms, which effectively alleviate the steric and torsional strains inherent in a planar hexagonal structure. masterorganicchemistry.com

The most stable conformation for the oxane ring is the chair conformation. In this arrangement, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. chemicalbook.com In the chair form, the substituent positions are classified into two types: axial bonds, which are parallel to the principal C3 symmetry axis of the ring, and equatorial bonds, which point outwards from the ring's "equator". libretexts.org

The oxane ring is conformationally dynamic and can undergo a rapid interconversion between two equivalent chair conformations, a process known as ring inversion or a "chair flip". masterorganicchemistry.comchemicalbook.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com This inversion proceeds through higher-energy intermediate conformations, such as the half-chair and the twist-boat. The energy barrier for this process in cyclohexane (B81311) is approximately 45 kJ/mol, and a similar barrier is expected for the oxane ring, allowing for millions of interconversions per second at room temperature. chemicalbook.com

Figure 1: Ring inversion of the oxane ring, showing the interconversion of axial (a) and equatorial (e) positions.

When a substituent is present on the ring, the two chair conformers are no longer energetically equivalent. Generally, substituents prefer to occupy the more spacious equatorial position to avoid steric repulsion with other atoms on the ring. rsc.orgyoutube.com When a substituent is in the axial position, it experiences destabilizing steric interactions with the two other axial atoms on the same side of the ring (at the C3 and C5 positions relative to C1). These are known as 1,3-diaxial interactions. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value". A higher A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. lumenlearning.com

However, in 2-substituted oxane systems, a powerful stereoelectronic interaction known as the anomeric effect must be considered. wikipedia.orgscripps.edu The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case, adjacent to the ring heteroatom) to favor the axial orientation, which is contrary to what would be predicted based on sterics alone. wikipedia.orgyoutube.com This preference is explained by a stabilizing hyperconjugation interaction between a non-bonding electron pair (lone pair) on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond. rsc.orgwikipedia.org This interaction is maximized when the lone pair orbital and the C-substituent bond are anti-periplanar (oriented at 180°), a geometry that occurs when the substituent is in the axial position. youtube.com

For this compound, there is a competition between:

Steric Strain (A-Strain): Favoring the equatorial conformer to minimize 1,3-diaxial interactions.

The Anomeric Effect: An electronic effect favoring the axial conformer due to orbital overlap.

The final conformational equilibrium represents a balance of these opposing effects. The magnitude of the anomeric effect increases with the electronegativity of the substituent. rsc.org

Substituent (on Cyclohexane)A-value (kcal/mol)Description
-CH₃ (Methyl)1.7Represents a standard for moderate steric bulk.
-OH (Hydroxyl)1.0Shows a preference for the equatorial position due to steric factors.
-COOH (Carboxyl)1.4Similar in steric demand to the carboxamide group, prefers equatorial.
-C(CH₃)₃ (tert-Butyl)4.9A very bulky group that strongly locks the conformation with it equatorial.

Table 1: A-values for selected substituents on a cyclohexane ring. These values quantify the energy penalty for a substituent occupying an axial position, primarily due to steric (A-strain) effects. tminehan.com Data for the carboxamide group is comparable to the carboxyl group.

The exact geometry of the chair conformation is not rigid and can be described by ring puckering parameters. The Cremer-Pople puckering parameters (Q, θ, and φ) provide a quantitative description of the three-dimensional shape of a six-membered ring. nih.gov

Q (Total Puckering Amplitude): Represents the degree of non-planarity of the ring. A larger Q value indicates a more puckered ring.

θ and φ (Puckering Phase Angles): Describe the type of conformation (e.g., chair, boat) and its specific geometry. For an ideal chair, θ is 0° or 180°.

The introduction of substituents influences these puckering parameters. acs.org A bulky substituent like the carboxamide group at the C2 position can cause slight flattening or distortion of the ring to minimize unfavorable steric interactions. nih.govnih.gov This distortion alters the endocyclic torsion angles and, consequently, the puckering parameters. The precise puckering of the oxane ring in this compound will therefore be a function of whether the carboxamide group is axial or equatorial, as the ring adjusts to accommodate the substituent with minimal energetic penalty.

ParameterIdeal Value (Chair)Description
Q (Å)~0.5-0.6Total puckering amplitude.
θ (°)0 or 180Defines the conformation type (chair).
φ (°)N/A for ideal chairDefines the location of puckering along the ring.

Table 2: Ideal Cremer-Pople puckering parameters for a perfect six-membered ring chair conformation. nih.gov Substituents cause deviations from these ideal values.

Stereochemical Aspects of this compound

The substitution pattern of this compound gives rise to important stereochemical features that are critical to its molecular identity and interactions.

The C2 carbon atom in this compound is a stereocenter, or chiral center. This is because it is a tetrahedral carbon atom bonded to four different groups:

The endocyclic oxygen atom (O1)

The adjacent ring carbon (C3)

A hydrogen atom

The carboxamide group (-CONH₂)

The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images called enantiomers . youtube.com These enantiomers are designated as (R)-oxane-2-carboxamide and (S)-oxane-2-carboxamide according to the Cahn-Ingold-Prelog priority rules.

Enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, such as biological receptors. A 1:1 mixture of the (R)- and (S)-enantiomers is called a racemic mixture and is optically inactive.

While this compound itself does not exhibit atropisomerism, this phenomenon becomes relevant in more complex systems where the oxane-carboxamide moiety is incorporated into larger molecular scaffolds, such as pincer ligands. Atropisomerism is a type of chirality that arises from hindered rotation around a single bond.

In certain C2-symmetric bis(carboxamide) pincer ligands, where the carboxamide groups are attached to a central ring (e.g., pyridine) and are further substituted with bulky groups, the rotation around the bond connecting the central ring to the carboxamide group can be severely restricted. rsc.org If the energy barrier to rotation is high enough, distinct and stable rotational isomers (atropisomers) can be isolated at room temperature. rsc.org These atropisomers are non-superimposable mirror images and are therefore enantiomers, even without a traditional tetrahedral chiral center. The conformational behavior and potential for atropisomerism in such ligands are critical for their application in areas like asymmetric catalysis. rsc.org

Stereoelectronic Effects in Oxane Derivatives

Stereoelectronic effects are fundamental in determining the three-dimensional structure and reactivity of molecules, arising from the spatial arrangement of orbitals. In oxane (tetrahydropyran) derivatives, these effects dictate the preferred conformation of substituents, often overriding classical steric considerations. The primary stereoelectronic interaction is the anomeric effect, which describes the tendency of an electronegative substituent at the C-2 position (the anomeric carbon) to occupy an axial rather than the sterically less hindered equatorial position. wikipedia.orgscripps.edu This phenomenon is the result of complex interactions, including hyperconjugation and electrostatics, which stabilize what would otherwise be a less favorable conformation. nih.govrsc.org

Anomeric Effect in Oxane-2-carboxylic Acid Derivatives

The anomeric effect, first observed in carbohydrate chemistry, is a powerful conformational influence in oxane-2-carboxylic acid and its derivatives, such as this compound. wikipedia.org The effect is defined as the preference for an axial orientation of a heteroatomic substituent adjacent to the ring heteroatom. wikipedia.orgscripps.edu This preference is largely attributed to a stabilizing hyperconjugative interaction between a lone pair (n) of the endocyclic oxygen atom and the antibonding orbital (σ*) of the exocyclic carbon-substituent bond. rsc.org For this interaction to be maximal, the orbitals must be anti-periplanar, a condition perfectly met in the chair conformation when the substituent is in the axial position.

2-Substituted Oxane DerivativeKey Hyperconjugative InteractionStabilization Energy E(2) (kcal/mol)Conformational Preference
2-FluorooxanenO → σC-F~5.6Axial
2-AminooxanenO → σC-N~4.0Equatorial (due to overriding steric effects)
2-CyanooxanenO → σC-C~2.5Axial
This compound (projected) nO → σC-C ~2.5 - 3.5 Axial (predicted)

Note: Data for fluoro, amino, and cyano derivatives are based on computational studies. The values for this compound are projected based on the electronic properties of the carboxamide group as a moderate acceptor. nih.govresearchgate.netnih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding, n → σ Interactions)*

Beyond the primary anomeric effect, other intramolecular interactions fine-tune the conformational landscape of this compound.

Hydrogen Bonding: The carboxamide group contains N-H bonds, which are potential hydrogen bond donors, and a carbonyl oxygen, which is a hydrogen bond acceptor. masterorganicchemistry.com An intramolecular hydrogen bond could potentially form between one of the amide N-H protons and the endocyclic ring oxygen (O1). This interaction, if present, would require a specific orientation of the carboxamide group and could further stabilize certain rotamers. However, analysis of related crystalline structures, such as (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, has shown that the amide side chain does not exhibit such an intramolecular hydrogen bond in the solid state, engaging instead in intermolecular hydrogen bonding. nih.goviucr.org This suggests that while possible, this intramolecular interaction may not be the dominant stabilizing force.

n → σ Interactions:* The most significant of these interactions is the nO → σ*C-C hyperconjugation that defines the anomeric effect, as detailed previously. This donation of electron density from the ring oxygen to the C2-C(amide) bond is strongest when the carboxamide group is axial.

These combined stereoelectronic forces lead to a complex conformational energy surface where the axial conformation is significantly stabilized, illustrating a classic example of orbital interactions governing molecular structure.

Spectroscopic Characterization Methodologies for Oxane 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the structure of Oxane-2-carboxamide can be confirmed.

13C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound would display signals for each unique carbon atom. The chemical shifts of the carbon atoms in the oxane ring would vary depending on their position relative to the oxygen atom and the carboxamide group. The carbonyl carbon of the carboxamide group is expected to appear in the characteristic downfield region for amide carbonyls. The carbon directly attached to the oxygen in the ring would also be shifted downfield. Although specific 13C NMR data for this compound was not found, 13C NMR is a standard technique for structural confirmation chem960.com. Predicted 13C NMR data for a related complex oxane-2-carboxylic acid derivative was mentioned, though noted as "Not Applicable" in one instance.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic molecular vibrations. The IR spectrum would show absorption bands corresponding to the stretching and bending modes of the bonds within the molecule. Key functional groups in this compound include the N-H stretch and bend of the primary amide, the C=O stretch of the amide carbonyl, the C-O stretch of the cyclic ether, and C-H stretches and bends of the aliphatic oxane ring. The N-H stretches for a primary amide typically appear as two bands in the region of 3100-3500 cm-1. The amide C=O stretch is usually observed between 1630-1690 cm-1 (Amide I band), and an N-H bend (Amide II band) appears around 1550-1640 cm-1. The C-O stretch of the cyclic ether would also have characteristic absorptions. FT-IR spectroscopy is a common method for confirming the presence of these functional groups chem960.com. FT-IR spectra for Oxane-4-carboxylic acid, an isomer, are available in public databases.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry provides the molecular weight of this compound and can offer insights into its fragmentation pattern, which helps in confirming the structure. Techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C6H11NO2). Fragmentation of the molecule in the mass spectrometer would produce ions of smaller mass-to-charge ratios, providing structural clues. Analyzing the fragmentation pattern can help confirm the presence of the oxane ring and the carboxamide substituent. Predicted GC-MS and MS/MS spectra for related oxane-2-carboxylic acid derivatives are available. GC-MS data for Oxane-4-carboxylic acid is also publicly available.

Chiral Spectroscopic Analysis

Chiral spectroscopic methods are crucial for understanding the stereochemical properties of molecules that exist as enantiomers or atropisomers. If this compound possesses a chiral center (which it does at the C-2 position of the oxane ring), these techniques are indispensable for assessing enantiomeric purity and determining absolute configuration.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Atropisomerism

Circular Dichroism (CD) spectroscopy is a powerful technique sensitive to the differential absorption of left and right circularly polarized light by chiral molecules. chemshuttle.comuni.lu This phenomenon arises from the interaction of light with chromophores within a chiral environment. CD spectroscopy is widely used to study the stereochemistry of small molecules, biomacromolecules like proteins and DNA, and functional materials. chemshuttle.comuni.lu It provides insights into enantiomeric composition, conformational changes, and molecular interactions. chemshuttle.comuni.lusmolecule.com

For this compound, if it is in enantiomerically enriched or pure form and contains a suitable chromophore (either inherent or introduced through derivatization), CD spectroscopy could be employed to determine its enantiomeric purity and monitor processes like racemization. chemshuttle.com While specific CD data for this compound were not found in the conducted searches, the general applicability of CD to chiral carboxamides and cyclic systems suggests its potential utility. chemshuttle.comuni.lusmolecule.comnih.gov Exciton-coupled circular dichroism (ECCD), a related technique, has been applied to the analysis of chiral carboxylate guests, indicating the relevance of chiroptical methods for this class of compounds. ontosight.ai Atropisomerism, a form of stereoisomerism resulting from hindered rotation around a single bond with a high enough rotational barrier, can also be investigated by CD if the different conformers are chiral and interconvert slowly on the CD timescale. chemshuttle.com

Fluorescence Spectroscopy for Chiral Analysis

Fluorescence spectroscopy can be utilized for chiral analysis, particularly when the chiral molecule is fluorescent or can be appropriately derivatized with a fluorescent tag. wikipedia.org This method offers high sensitivity and can provide real-time measurements for chiral recognition. Chiral fluorescent probes can exhibit different fluorescence responses depending on the enantiomer they interact with, allowing for the determination of both concentration and enantiomeric composition of chiral analytes.

While specific studies on the fluorescence chiral analysis of this compound were not identified in the search results, if this compound or its derivatives exhibit fluorescence, or if a suitable chiral fluorescent derivatizing agent can be employed, this technique could potentially be used to assess enantiomeric purity. wikipedia.org The differential interaction of enantiomers with a chiral fluorescent environment leads to variations in fluorescence intensity, lifetime, or anisotropy, enabling chiral discrimination. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional molecular structure of crystalline compounds in the solid state. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the precise positions of atoms can be determined, providing bond lengths, bond angles, and torsional angles. For chiral molecules, single-crystal X-ray crystallography can unequivocally establish the absolute configuration, provided the crystal is of sufficient quality and contains a heavy atom or anomalous dispersion is utilized.

X-ray crystallography has been successfully applied to the structural characterization of various carboxamide derivatives and oxane-containing compounds. For example, it has been used to determine the crystal structure of N-(5-oxo-10H-phenothiazin-5-ylidene)this compound and other complex carboxamides. If this compound can be obtained in crystalline form, X-ray crystallography would provide invaluable information regarding its solid-state conformation, molecular packing, and, if applicable, confirm its absolute configuration.

General Spectroscopic Techniques for Material Analysis (e.g., Laser-Induced Breakdown Spectroscopy, X-ray Diffraction)

Beyond the specialized techniques for chiral analysis and single-crystal structure determination, other general spectroscopic methods contribute to the comprehensive material analysis of organic compounds like this compound.

X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is a technique used to characterize the crystalline phases present in a solid sample. It provides information about the crystal structure, crystallinity, and polymorphism of a material. PXRD can be used to identify different crystalline forms of this compound if they exist, as demonstrated for other organic compounds and pharmaceutical salts.

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique used for elemental analysis. It involves focusing a high-energy laser pulse onto a sample, creating a plasma. The light emitted by the excited atoms in the plasma is then collected and analyzed to determine the elemental composition of the sample. While LIBS is a powerful tool for elemental analysis across various materials, its primary application is typically for inorganic or organic materials where elemental composition is the key information required. Specific applications of LIBS for the detailed molecular characterization of organic molecules like this compound were not found in the conducted searches.

Theoretical and Computational Chemistry Approaches to Oxane 2 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical approaches, are valuable tools for calculating molecular properties from first principles or parameterized models.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Simulations (e.g., Time-Dependent DFT)

Detailed reports on specific DFT or Time-Dependent DFT (TD-DFT) calculations applied directly to Oxane-2-carboxamide for analyzing its electronic structure or simulating spectroscopic properties were not found within the scope of the provided search results. These methods are commonly used to predict properties like molecular geometries, vibrational frequencies, and electronic transitions, which could be relevant for characterizing this compound.

Semi-Empirical Methods (e.g., PM6) for Potential Energy Surface Exploration and Atropisomerism

Information regarding the application of semi-empirical methods, such as PM6, to explore the potential energy surface or investigate atropisomerism specifically for this compound or its simple derivatives was not detailed in the provided search results. Semi-empirical methods offer a computationally less expensive alternative to DFT for exploring conformational space or studying rotational barriers, which could be relevant for flexible molecules or those exhibiting atropisomerism.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and interactions with other molecules or environments. While a patent mentioning N-[2-(benzylsulfanyl)ethyl]this compound noted that calculations used only experimental data and no theoretical molecular dynamics simulations were applied in that specific context google.com, molecular dynamics simulations have been applied to related this compound structures. For instance, MD simulations were mentioned in the context of carbohydrate structures, specifically involving "(beta-D-aldopyranose)this compound", to understand how carbohydrates interact with proteins and for use in model building whiterose.ac.uk. This indicates the applicability of MD simulations to study the behavior of this compound when incorporated into more complex molecular systems, such as carbohydrates interacting with biological macromolecules.

Computational Approaches for Diversity Analysis and Library Design

Detailed information on the use of computational approaches specifically for the diversity analysis or library design of this compound derivatives was not found in the provided search results. Computational methods are frequently employed in cheminformatics to analyze the structural diversity of compound sets and design targeted libraries for screening, which could be a relevant application for exploring the chemical space around the this compound core.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Specific computational Structure-Activity Relationship (SAR) studies focused on this compound derivatives were not detailed in the provided search results. Computational SAR involves building models that relate chemical structure to biological activity, often using methods like QSAR (Quantitative Structure-Activity Relationship), docking, or molecular field analysis. These approaches are valuable for identifying key structural features responsible for activity and guiding the design of new compounds.

Prediction of Reaction Pathways and Transition States

Information regarding the computational prediction of reaction pathways and transition states involving this compound was not found in the provided search results. Quantum chemical methods are commonly used to map out reaction mechanisms and determine the energy barriers of transition states, providing insights into the feasibility and selectivity of chemical transformations.

Advanced Research Applications of Oxane 2 Carboxamide in Organic and Materials Science

Development of Chelating Agents and Ligands in Catalysis Research

Application of Carboxamide Pincer Ligands in Catalysis

While carboxamide pincer ligands have been investigated for their applications in catalysis, such as in hydrogenation and dehydrogenation reactions, there is no specific information available in the search results regarding the use of Oxane-2-carboxamide or ligands derived directly from it in pincer complex catalysis. Research in this area tends to focus on pincer ligands with different structural scaffolds and donor atom arrangements.

Exploration in Supramolecular Chemistry and Self-Assembly

Direct studies on the exploration of this compound in supramolecular chemistry and self-assembly processes were not found in the reviewed literature. Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, and is crucial for understanding molecular recognition and self-assembly. Carboxamide groups are known to participate in hydrogen bonding, which is a key driving force in the formation of supramolecular architectures. However, specific investigations into the self-assembly behavior or supramolecular structures formed by this compound were not identified.

Design of Supramolecular Architectures based on Carboxamide Hydrogen Bonding

The design of supramolecular architectures often utilizes directional hydrogen bonding interactions provided by functional groups like carboxylic acids and carboxamides. While the carboxamide group in this compound could potentially engage in such interactions, leading to the formation of various aggregates or networks, specific research demonstrating this for the unsubstituted compound was not found. Studies in this area typically report on molecules specifically designed with complementary hydrogen bonding motifs to achieve desired supramolecular structures.

Molecular Recognition and Host-Guest Chemistry

Research specifically detailing the role of this compound in molecular recognition and host-guest chemistry is not present in the examined literature. Molecular recognition, the specific binding of a guest molecule by a host molecule through non-covalent interactions, is a fundamental concept in supramolecular chemistry. While carboxamide groups can contribute to binding interactions, studies in host-guest chemistry typically focus on macrocyclic host molecules or specifically designed receptors that exhibit selective binding towards particular guest species.

Utility in Peptide and Protein Chemistry Research

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is a fundamental technique for the creation of peptides. The methodology typically involves anchoring the C-terminal amino acid to a solid support and sequentially adding subsequent amino acids. While the direct use of this compound as a building block or a specific linker in standard SPPS methodologies is not extensively documented in the provided search results, related oxane-2-carboxylic acid derivatives have been explored in the context of solid-phase synthesis. For instance, oxane-2-carboxylic acid has been mentioned in the context of linkers used in solid-phase peptide synthesis uni.lu. The development of practical synthetic routes for peptide aldehydes on a solid support has involved the use of alkyl triol linkers, which are structurally related to cyclic ethers like oxane, for attaching Fmoc-aminals to solid phase peptide synthesis resins bmrb.io. These studies highlight the broader interest in utilizing cyclic ether-containing structures as linkers or components within SPPS strategies, although the specific application of this compound itself in this capacity requires further dedicated research.

Chemical Modification of Peptides and Proteins

The chemical modification of peptides and proteins is crucial for altering their properties, function, or for their conjugation with other molecules. The presence of a carboxamide group in this compound suggests potential for amide bond formation or other reactions involving the nitrogen or carbonyl functionalities. While direct research detailing the use of this compound as a reagent for the chemical modification of intact peptides or proteins is not widely reported in the examined literature, a search result indicates the presence of "this compound" in relation to "Mitogen-activated protein kinase kinase kinase 5" within a protein database entry. This observation, although not detailing a specific modification reaction, suggests a potential interaction or association between this compound or a related structure and a protein, which could be a starting point for investigating its role in protein modification or binding studies. Research on post-translational modifications of proteins and general peptide modification techniques exists, but a specific role for this compound in these processes is not clearly established in the provided information.

Contribution to Materials Science Research

Carboxamide-based structures, including those containing oxane rings, have garnered attention in materials science due to their diverse properties and potential applications. The incorporation of carboxamide groups can influence material properties such as hydrogen bonding, solubility, and interactions with other molecules.

Carboxamide-Based Materials in Electronics and Optoelectronics

Carboxamide-containing compounds, including oxane derivatives, have shown potential in the fields of electronics and optoelectronics. For example, N-(5-oxo-10H-phenothiazin-5-ylidene)this compound (PTZON), a derivative of this compound, has been identified as a chemical compound with potential applications in material science, including the energy and electronics industries. The unique structure and properties of such carboxamide-based oxane derivatives can contribute to the development of materials with specific electronic or optoelectronic characteristics. The broader field of optoelectronics involves the study and application of electronic devices that source, detect, and control light, and materials play a critical role in these technologies. Further research is needed to fully understand the specific contributions of this compound itself to these areas.

Applications in Energy Storage and Environmental Sensing

The application of chemical compounds in energy storage and environmental sensing is an active area of research. While direct, detailed studies on this compound specifically for energy storage or environmental sensing are limited in the provided data, related oxane and carboxamide structures have appeared in these contexts. For instance, a carboxamide group is present in Ganglioside GD2, which has been linked to "Energy storage" as a "Molecular messenger". Additionally, oxane-containing compounds have been detected as metabolites in environmental monitoring, such as 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid being identified as a prothiofos (B128851) metabolite. N-(5-oxo-10H-phenothiazin-5-ylidene)this compound (PTZON) has also been mentioned for its potential in environmental monitoring and chemical sensing. These examples suggest that the oxane and carboxamide functionalities can be part of molecules relevant to energy-related processes or the detection of environmental substances. However, the specific utility and performance of the parent this compound in these applications require dedicated investigation. The field of environmental sensing utilizes various materials and technologies to detect pollutants and other environmental factors.

Future Research Directions and Emerging Paradigms in Oxane 2 Carboxamide Chemistry

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of carboxamide moieties is a fundamental transformation in organic chemistry, typically involving the reaction of a carboxylic acid or a reactive carboxylic acid derivative (such as an acid halide or ester) with an amine. wikipedia.org, fishersci.com Future research in oxane-2-carboxamide chemistry could focus on developing novel and more efficient synthetic methodologies specifically tailored for this scaffold. This includes exploring new routes to construct the oxane ring with the requisite stereochemistry at the C-2 position, followed by the introduction of the carboxamide group.

Solid-phase synthesis techniques, which have been successfully applied to the generation of diverse carboxamide libraries, such as piperazine-2-carboxamide (B1304950) derivatives, could be adapted for the synthesis of arrays of this compound analogs. bidd.group This approach would facilitate the rapid generation of compound libraries for screening in various applications.

The development of catalytic systems for the synthesis of this compound and its derivatives is another key area for future exploration. Catalysis plays a crucial role in enhancing reaction rates, improving selectivity, and enabling more sustainable synthetic processes., For instance, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) have been employed in carboxamide bond formation., Future work could investigate the use of transition metal catalysts, organocatalysts, or biocatalysts to achieve stereoselective synthesis or to enable reactions under milder conditions. Green chemistry approaches, such as utilizing ultrasonication for carboxamide synthesis in related systems, also offer promising avenues for developing environmentally friendly routes to this compound derivatives.

Exploration of Unconventional Reactivity and Reaction Mechanisms

Understanding the reactivity and reaction mechanisms of this compound is crucial for its effective utilization in synthesis and materials design. The molecule contains two key functional groups: the oxane ring and the carboxamide moiety, each with its inherent reactivity.

The oxane ring, a cyclic ether, can undergo various transformations, including ring-opening reactions under specific conditions. Future research could explore unconventional reactions of the oxane ring in the presence of the carboxamide group, investigating how the electronic and steric properties of the carboxamide influence the ring's reactivity. Similarly, the carboxamide group can participate in a range of reactions, such as hydrolysis, reduction, or further functionalization at the nitrogen atom or the carbonyl carbon. wikipedia.org, fishersci.com

Exploring novel reaction mechanisms involving both the oxane ring and the carboxamide group could lead to the discovery of new transformations and the development of efficient synthetic routes to complex molecules incorporating the this compound scaffold. Detailed mechanistic studies, potentially involving isotopic labeling and kinetic analysis, would provide valuable insights into the transition states and intermediates involved in these reactions. The reactivity of substituted oxane systems, such as the aldehyde group in 4-(2-hydroxyethyl)oxane-4-carbaldehyde, hints at the potential for diverse reactions depending on the substituents present on the oxane ring.

Advanced Spectroscopic and Computational Techniques for Characterization

Rigorous characterization of this compound and its derivatives is essential to confirm their structure, purity, and properties. Advanced spectroscopic techniques will continue to play a vital role in this regard. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are standard tools for structural elucidation and confirmation.,,, X-ray diffraction can provide definitive solid-state structural information, including stereochemistry., Future research may involve the application of less common or emerging spectroscopic methods for more detailed analysis of conformational preferences, intermolecular interactions, and dynamics of this compound systems.

Computational techniques are becoming increasingly indispensable in modern chemical research, complementing experimental studies. Techniques such as Density Functional Theory (DFT) calculations can provide insights into electronic structure, bonding, and reaction mechanisms., Molecular docking and molecular dynamics simulations can be used to predict the binding interactions of this compound derivatives with biological targets or their behavior in different environments.,,, Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening can aid in the design and identification of new this compound derivatives with desired properties., Future research will likely see a greater integration of advanced computational methods to guide synthesis, predict properties, and understand the behavior of these molecules at a fundamental level.

Design of Next-Generation Oxane-Carboxamide Scaffolds for Research

The this compound structure serves as a valuable scaffold for the design and synthesis of new molecules with potential applications in various fields. bidd.group,,, Future research will focus on systematically modifying this core scaffold to generate next-generation compounds with tailored properties.

This involves exploring variations in the substitution pattern of the oxane ring. Examples of substituted oxane-carboxylic acids and carboxamides found in the literature, such as 4-(2-hydroxyethyl)this compound, N-(2-chloro-4-fluorophenyl)this compound, 4-(pyridin-4-ylmethyl)oxane-4-carboxylic acid, 2,6-dimethyloxane-4-carboxylic acid, and 4-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, demonstrate the potential for structural diversity. Future scaffold design could involve introducing various functional groups (e.g., halogens, alkyl chains, aromatic rings, hydroxyl groups, amines) at different positions of the oxane ring to modulate properties such as solubility, lipophilicity, and reactivity.

Furthermore, modifications to the carboxamide group itself, such as varying the substituent on the nitrogen atom or replacing the carbonyl oxygen with other atoms, could lead to novel structures with altered chemical and physical properties. The design of stereochemically defined this compound scaffolds is also a critical area, as the stereochemistry of the C-2 position and other substituted carbons on the oxane ring can significantly impact the molecule's interactions and properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The this compound scaffold holds promise for interdisciplinary research, particularly at the interface of organic chemistry and materials science. The ability to synthesize and functionalize this organic molecule opens up possibilities for incorporating it into novel materials with unique properties.

One potential area is the development of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) utilizing this compound derivatives as building blocks. Related oxane-carboxylic acid derivatives have shown potential in the creation of MOFs for applications like gas storage and catalysis. The presence of both an ether oxygen and a carboxamide group in this compound provides multiple potential coordination or linkage sites for the construction of such porous materials.

Furthermore, this compound scaffolds could be incorporated into polymeric materials to impart specific properties. The oxane ring structure is found in some polymeric systems like siloxanes. Introducing carboxamide functionalities into oxane-containing polymers could lead to materials with modified mechanical, thermal, or chemical properties, potentially for applications in coatings, adhesives, or drug delivery systems. Research into materials exhibiting aggregation-induced emission has also involved oxane-carboxylic acid derivatives, suggesting potential applications in optical materials. Future research could explore the synthesis of this compound-based polymers, dendrimers, or self-assembling molecules for applications ranging from sensing and catalysis to electronic materials and biomedical devices.,

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Oxane-2-carboxamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling oxane derivatives with carboxamide precursors using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as bases in anhydrous solvents like dimethylformamide (DMF). Reaction optimization should focus on temperature (80–120°C), stoichiometric ratios, and catalyst selection (e.g., palladium for cross-coupling). Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity products .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can this compound be characterized to confirm its structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Verify carbonyl (C=O) and amide (N–H) stretches at ~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively.
  • NMR : Analyze ¹H NMR for proton environments near the oxane ring (δ 3.5–5.0 ppm) and carboxamide group (δ 6.5–8.0 ppm).
  • X-ray crystallography : Resolve 3D molecular packing for absolute conformation validation .

Q. What are the primary research applications of this compound in coordination chemistry?

  • Methodological Answer : The carboxamide group acts as a bidentate ligand, binding metal ions (e.g., Cu²⁺, Zn²⁺) via the carbonyl oxygen and amide nitrogen. Applications include:

  • Designing metal-organic frameworks (MOFs) for catalytic studies.
  • Studying enzyme mimicry by comparing coordination behavior to metalloenzymes .

Advanced Research Questions

Q. How can contradictions in enzyme inhibition data involving this compound be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., oxygen levels, pH). Address this by:

  • Conducting comparative studies under controlled oxygen tensions using gas-liquid interface reactors .
  • Validating enzyme kinetics (Km, Vmax) via Michaelis-Menten plots across multiple replicates.
  • Applying computational docking (e.g., AutoDock Vina) to assess binding affinity variations under different redox states .

Q. What computational strategies are effective for modeling this compound’s interaction with flavoenzymes?

  • Methodological Answer : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to:

  • Map electron transfer pathways between the carboxamide group and flavin cofactors.
  • Predict steric/electronic effects of substituents on binding efficiency.
  • Validate models with experimental data (e.g., fluorescence quenching assays) .

Q. How does this compound’s stability vary under industrial biocatalytic conditions?

  • Methodological Answer : Assess stability via:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/oxygen atmospheres.
  • Accelerated aging studies : Expose the compound to high shear stress (e.g., stirred-tank reactors) and measure degradation via HPLC.
  • Enzyme compatibility : Co-incubate with oxidases to test for competitive inhibition or denaturation .

Q. What mechanistic insights explain this compound’s role in radical scavenging?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates.

  • Compare scavenging efficiency against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
  • Correlate results with Hammett substituent constants to identify electronic effects on activity .

Methodological Best Practices

  • Data Documentation : Maintain raw spectral data, chromatograms, and crystallographic files in machine-readable formats (e.g., .cif for X-ray data). Include metadata on instrument calibration and environmental conditions .
  • Ethical Compliance : Ensure all enzyme inhibition studies adhere to institutional biosafety protocols, particularly when handling oxygen-sensitive enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.